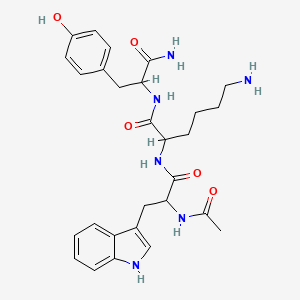
AdoC(beta-Ala)2AlaArg6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AdoC(beta-Ala)2AlaArg6 is a synthetic peptide derivative known for its role as an inhibitor of protein kinases. This compound is particularly significant in the field of biochemical research due to its ability to modulate cAMP-dependent protein kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AdoC(beta-Ala)2AlaArg6 involves the coupling of adenosine-5’-carboxylic acid with a peptide sequence containing beta-alanine, alanine, and arginine residues. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
AdoC(beta-Ala)2AlaArg6 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary but often involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, hydrolysis can yield smaller peptide fragments, while oxidation may result in the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
AdoC(beta-Ala)2AlaArg6 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of AdoC(beta-Ala)2AlaArg6 involves its binding to the regulatory subunit of cAMP-dependent protein kinase type II-beta (PRKAR2B). This binding inhibits the kinase activity, thereby modulating downstream signaling pathways involved in various cellular processes. The molecular targets include the catalytic subunits of the kinase, which are prevented from phosphorylating their substrates .
Comparison with Similar Compounds
Similar Compounds
- AdoC(beta-Ala)Arg6
- AdoC(betaAsp)2AlaArg6
- AdoC(Dpr)2AlaArg6
- AdoC(GABA)Arg6
- AdoCGlyArg6
Uniqueness
AdoC(beta-Ala)2AlaArg6 is unique due to its specific peptide sequence, which confers distinct binding properties and inhibitory activity compared to other similar compounds. Its ability to selectively inhibit cAMP-dependent protein kinase type II-beta makes it a valuable tool in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C55H98N32O14 |
|---|---|
Molecular Weight |
1431.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[3-[3-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]propanoylamino]propanoylamino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C55H98N32O14/c1-26(80-34(89)15-22-69-33(88)14-23-70-47(98)38-36(90)37(91)48(101-38)87-25-79-35-39(56)77-24-78-40(35)87)41(92)81-27(8-2-16-71-50(57)58)42(93)82-28(9-3-17-72-51(59)60)43(94)83-29(10-4-18-73-52(61)62)44(95)84-30(11-5-19-74-53(63)64)45(96)85-31(12-6-20-75-54(65)66)46(97)86-32(49(99)100)13-7-21-76-55(67)68/h24-32,36-38,48,90-91H,2-23H2,1H3,(H,69,88)(H,70,98)(H,80,89)(H,81,92)(H,82,93)(H,83,94)(H,84,95)(H,85,96)(H,86,97)(H,99,100)(H2,56,77,78)(H4,57,58,71)(H4,59,60,72)(H4,61,62,73)(H4,63,64,74)(H4,65,66,75)(H4,67,68,76)/t26-,27-,28-,29-,30-,31-,32-,36+,37-,38+,48?/m1/s1 |
InChI Key |
QDXYEHKCQQMPGT-LSDLINHMSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)CCNC(=O)CCNC(=O)[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCNC(=O)CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ac-YR[CE(1-Me-H)dFRWC]-NH2](/img/structure/B10846511.png)
![Ac-YR[CEHdFRWC]SPPKD-NH2](/img/structure/B10846519.png)
![Ac-YR[CEHdFRWC]-NH2](/img/structure/B10846529.png)

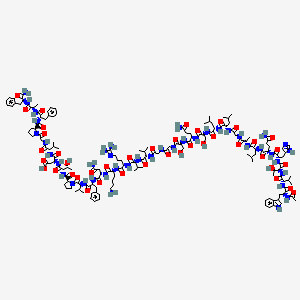
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(1H-indol-3-yl)-3-oxobutan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10846545.png)
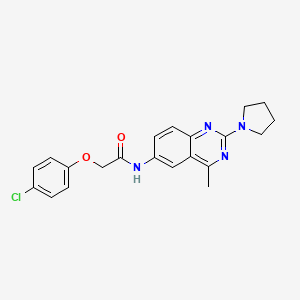
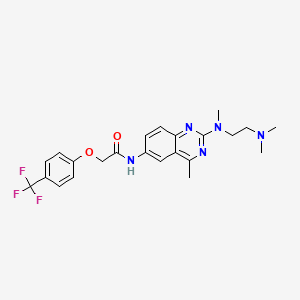
![N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846581.png)
![N-(2-(isopropylamino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846583.png)
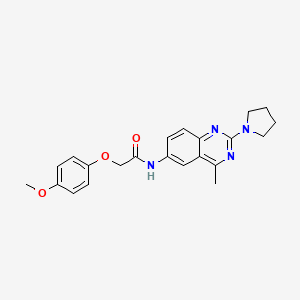
![N-[6-[[1-[[1-[[1-[[1-(6-aminohexylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846596.png)
